molecular formula C21H23N3O3S B10996907 2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide

2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide

Cat. No.: B10996907
M. Wt: 397.5 g/mol
InChI Key: XQZDGAOTXTYOTI-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide is a synthetic compound featuring a piperidine core substituted at the 1-position with a phenylsulfonyl group and at the 4-position with an acetamide-linked indole moiety. The indole ring (a bicyclic aromatic heterocycle) is connected via a methylene bridge to the carbonyl group of the acetamide, which is further attached to the piperidine nitrogen.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C21H23N3O3S/c25-21(14-16-15-22-20-9-5-4-8-19(16)20)23-17-10-12-24(13-11-17)28(26,27)18-6-2-1-3-7-18/h1-9,15,17,22H,10-14H2,(H,23,25)

InChI Key

XQZDGAOTXTYOTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Protection and Sulfonylation

Piperidin-4-amine undergoes sequential protection and sulfonylation:

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C for 2 hours yields N-Boc-piperidin-4-amine (89% yield).

  • Sulfonylation : Reaction with phenylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C→RT for 12 hours affords N-Boc-1-(phenylsulfonyl)piperidin-4-amine (76% yield).

  • Deprotection : Boc removal using HCl/dioxane (4 M, 2 hours) provides 1-(phenylsulfonyl)piperidin-4-amine hydrochloride (93% yield).

Table 1. Sulfonylation Optimization

ConditionSolventBaseYield (%)
Phenylsulfonyl Cl (1.2 eq)DCMEt₃N76
Phenylsulfonyl Cl (1.5 eq)THFNaOH68
Phenylsulfonyl Cl (1.0 eq)DCMPyridine62

Synthesis of 2-(1H-Indol-3-yl)acetic Acid

Fischer Indole Synthesis

Indole-3-acetic acid is prepared via:

  • Cyclization : Heating phenylhydrazine and levulinic acid in acetic acid/HCl (120°C, 6 hours) to form indole-3-acetic acid (72% yield).

  • Purification : Recrystallization from ethanol/water (1:3) yields >99% purity.

Alternative Route : Alkylation of indole with ethyl bromoacetate in DMF/K₂CO₃ (80°C, 8 hours), followed by saponification (NaOH/EtOH, reflux, 3 hours), provides the acid (68% overall yield).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 2-(1H-indol-3-yl)acetic acid with EDCl/HOBt in DCM (0°C→RT, 1 hour), followed by addition of 1-(phenylsulfonyl)piperidin-4-amine and Et₃N (2 equiv), yields the target acetamide (65% yield).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) of the acid and amine with HATU/DIPEA in DMF achieves 89% yield, reducing reaction time from 24 hours to 30 minutes.

Table 2. Coupling Efficiency Comparison

MethodCoupling AgentTimeYield (%)
EDCl/HOBtEDCl24 h65
HATU/DIPEA (MW)HATU0.5 h89
DCC/DMAPDCC12 h58

Optimization of Reaction Conditions

Solvent Screening

  • DMF : Highest yield (89%) due to enhanced solubility of intermediates.

  • THF : Lower yield (52%) owing to poor acid activation.

  • DCM : Moderate yield (65%) but requires longer reaction times.

Temperature Effects

  • Microwave (100°C) : 89% yield in 30 minutes.

  • Room Temperature : 65% yield in 24 hours.

  • Reflux (80°C) : 73% yield in 6 hours.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.87 (s, 1H, indole NH), 7.75–7.20 (m, 9H, aromatic), 4.12 (m, 1H, piperidine CH), 3.52 (s, 2H, CH₂CO), 2.90–2.45 (m, 4H, piperidine CH₂).

  • HRMS : m/z calcd. for C₂₁H₂₂N₃O₃S [M+H]⁺: 396.1382; found: 396.1385.

Challenges and Alternative Approaches

  • Indole Sensitivity : Strong acids or prolonged heating degrade the indole ring; microwave methods mitigate this.

  • Sulfonylation Regioselectivity : Competing reactions at piperidine’s 4-amine necessitate Boc protection.

  • Alternative Sulfonylating Agents : Tosyl chloride yields unstable byproducts (≤40% yield), favoring phenylsulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of this compound in cancer treatment. The compound exhibits cytotoxic effects against several cancer cell lines, indicating its role as a potential anticancer agent. For instance, it has been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents like bleomycin in certain assays .

Mechanism of Action:
The anticancer activity of 2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide is believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival. The compound's unique structure allows it to interact with various molecular targets, enhancing its efficacy against tumor cells .

Neuropharmacology

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It has demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for the regulation of neurotransmitter levels in the brain .

Research Findings:
Research indicates that derivatives of this compound can improve cognitive function by enhancing cholinergic transmission and exhibiting antioxidant properties. These effects are vital for developing therapeutic strategies against Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Anti-inflammatory Applications

In addition to its anticancer and neuroprotective effects, this compound has shown promise as an anti-inflammatory agent. Its ability to inhibit cyclooxygenase enzymes (COX) positions it as a potential candidate for treating inflammatory disorders .

Efficacy Studies:
Studies have reported that this compound exhibits significant COX-II inhibitory activity, with IC50 values indicating potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib . This suggests that it could serve as a safer alternative with fewer gastrointestinal side effects.

Case Studies and Data Tables

Application Area Key Findings Reference
Cancer TherapyInduces apoptosis in hypopharyngeal tumor cells; better cytotoxicity than bleomycin
NeuropharmacologyInhibits acetylcholinesterase; improves cognitive function
Anti-inflammatoryInhibits COX-II with significant potency; potential NSAID alternative

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity. The piperidine ring can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide-Piperidine Derivatives

Compound Name Key Substituents Molecular Weight Notable Features Reference
2-(1H-Indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide 1-(Phenylsulfonyl)piperidine; 4-(indole-acetamide) ~427.5 g/mol* Combines sulfonamide and indole motifs; potential CNS/antimicrobial activity
N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (Compound 23) 1-Benzylpiperidine; 4-(2-oxoindolin-acetamide) ~393.5 g/mol AChE inhibitor (IC50 = 0.01 µM); lacks sulfonyl group
2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(benzothiazol-2-yl)acetamide (5a) 1-(Phenylsulfonyl)indole; benzothiazole-acetamide ~447.5 g/mol Antimicrobial focus; benzothiazole replaces piperidine
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide 1-Benzylpiperidine; N-phenylacetamide ~322.4 g/mol Opioid analog (e.g., acetyl fentanyl derivatives); no sulfonyl/indole groups
2-(1-(Isopropylsulfonyl)piperidin-4-yl)-N-(hexahydrobenzoannulenyl)acetamide (6b) 1-(Isopropylsulfonyl)piperidine; annulenyl-acetamide ~502.6 g/mol Soluble epoxide hydrolase inhibitor; bulky annulenyl substituent

*Calculated based on formula C21H23N3O3S.

Key Observations:

In contrast, benzyl-substituted analogs (e.g., compound 23) prioritize lipophilicity, favoring blood-brain barrier penetration for AChE inhibition .

Indole vs. Heterocyclic Replacements : Replacing indole with benzothiazole (as in 5a) shifts activity toward antimicrobial targets, likely due to altered π-π stacking and hydrogen-bonding interactions . The 2-oxoindolin group in compound 23 retains indole-like aromaticity but introduces a ketone for additional hydrogen bonding .

Piperidine Substitution: 1-Benzylpiperidine derivatives (e.g., acetyl fentanyl analogs) prioritize opioid receptor binding, while sulfonylated piperidines (as in the target compound) may enhance metabolic stability and selectivity for non-opioid targets .

Comparison with Analogues :

  • Compound 6b () uses isopropylsulfonyl chloride for piperidine sulfonylation, yielding a 60% purified product after column chromatography .
  • Benzothiazole derivatives () achieve 90% yields via EDC-mediated coupling, highlighting efficiency in amide bond formation .

Biological Activity

2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide, also known by its CAS number 1282113-44-3, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a piperidine ring through a sulfonamide group. Its molecular formula is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 440.5 g/mol. This unique structure contributes to its pharmacological potential.

Antiviral Activity

Recent studies have demonstrated that derivatives of indole compounds, including this compound, exhibit potent antiviral activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). In a study involving 35 derivatives, certain compounds showed low micromolar to sub-micromolar effective concentrations (EC) against these viruses, indicating their potential as dual inhibitors for treating viral infections in vulnerable populations such as infants and the elderly .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models. This suggests its potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by modulating immune responses .

Anticancer Activity

This compound has shown promise in cancer therapy. In vitro studies indicated that it could induce apoptosis in cancer cell lines by disrupting cell cycle regulation. Specifically, it interacts with cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in tumor cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Cyclic AMP Modulation : It has been shown to influence the phosphodiesterase (PDE) pathway, particularly PDE4D, which plays a crucial role in regulating inflammation and immune responses .
  • Cytokine Inhibition : The compound inhibits the release of key cytokines involved in inflammatory processes, thus reducing inflammation at the site of action .
  • Cell Cycle Interference : By targeting CDKs, the compound disrupts normal cell cycle progression, which is a critical mechanism in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of indole-based compounds similar to this compound:

  • Study on RSV and IAV : A study reported that certain derivatives exhibited significant antiviral activity with EC values indicating effectiveness against both RSV and IAV, showcasing their potential for further development into antiviral therapies .
  • Cancer Cell Line Studies : Research involving MDA-MB-231 breast cancer cells revealed that treatment with indole derivatives led to increased apoptosis markers and decreased cell viability compared to controls .

Q & A

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include:

  • Sulfonylation : Reacting piperidin-4-amine with phenylsulfonyl chloride to form the sulfonamide intermediate.
  • Acetamide Coupling : Condensing the sulfonylated piperidine with 2-(1H-indol-3-yl)acetic acid using coupling agents like EDC/HOBt.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loadings (e.g., triethylamine) to enhance yields (70–85%) .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediates .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm indole C-3 proton (δ 7.1–7.3 ppm) and sulfonamide S=O groups (δ 3.5–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 424.15 (calculated for C21_{21}H21_{21}N3_3O3_3S) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

  • Byproduct Formation : Unreacted sulfonyl chloride or indole intermediates may co-elute. Use gradient column chromatography (silica gel, 10% MeOH in DCM) .
  • Solubility Issues : Low solubility in polar solvents requires sonication in warm DMSO for recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across different biological assays?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or target conformational states. Methodological approaches include:

  • Orthogonal Assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to differentiate binding kinetics vs. thermodynamics .
  • Allosteric Modulation : Assess if the compound acts as a positive allosteric modulator (PAM) in cell-based cAMP assays vs. competitive binding in radioligand studies .
  • Structural Confirmation : Use X-ray crystallography or molecular docking to verify binding poses (e.g., indole moiety interacting with hydrophobic pockets) .

Q. What strategies enhance blood-brain barrier (BBB) permeability for central nervous system (CNS) applications?

  • logP Optimization : Introduce halogen substituents (e.g., Cl, F) on the phenylsulfonyl group to balance lipophilicity (target logP 2–3) .
  • Prodrug Design : Mask the acetamide as an ester to improve passive diffusion, with enzymatic cleavage in the brain .
  • In Vitro Models : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp_{app}) >5 × 106^{-6} cm/s .

Q. How do molecular docking simulations inform the design of analogs with improved selectivity for serotonin receptors?

  • Targeted Receptors : Docking into 5-HT2A_{2A} (PDB: 6WGT) vs. 5-HT1A_{1A} (PDB: 7E2Z) identifies key interactions:
    • Piperidine Sulfonamide : Hydrogen bonds with Ser159 (5-HT2A_{2A}) vs. Tyr390 (5-HT1A_{1A}).
    • Indole Acetamide : Hydrophobic packing with Phe340 (5-HT2A_{2A}) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC50_{50} values to prioritize analogs .

Q. How is thermal stability assessed, and what degradation products are observed under accelerated conditions?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, with 5% mass loss by 250°C .
  • HPLC-MS Stability Studies : Under 40°C/75% RH for 4 weeks, detect hydrolyzed products (e.g., free indole-3-acetic acid) .

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